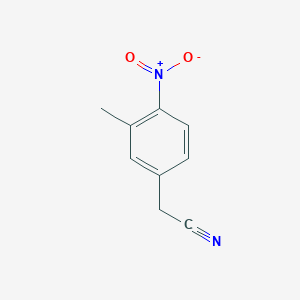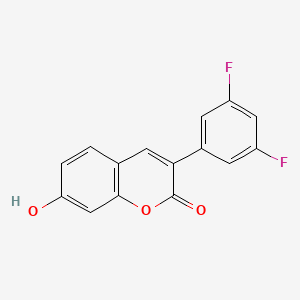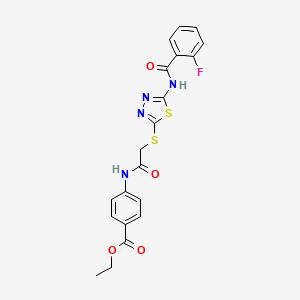![molecular formula C10H14Br2O B2390224 1,7-Dibromo-3,3,4-trimethylbicyclo[2.2.1]heptan-2-one CAS No. 252332-05-1](/img/structure/B2390224.png)
1,7-Dibromo-3,3,4-trimethylbicyclo[2.2.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1,7-Dibromo-3,3,4-trimethylbicyclo[2.2.1]heptan-2-one” is a chemical compound with the molecular formula C10H14Br2O . It is a derivative of camphor, which is a 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one .
Molecular Structure Analysis
The molecular structure of “1,7-Dibromo-3,3,4-trimethylbicyclo[2.2.1]heptan-2-one” is derived from the structure of camphor, with two bromine atoms added at the 1 and 7 positions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,7-Dibromo-3,3,4-trimethylbicyclo[2.2.1]heptan-2-one” are not well-documented. Its molecular weight is approximately 310.026 Da .Scientific Research Applications
Synthesis and Structural Analysis
1,7-Dibromo-3,3,4-trimethylbicyclo[2.2.1]heptan-2-one has been utilized in the synthesis of various complex molecules. For instance, a mixture of stereoisomers was prepared from (±)camphorquinone and diaminomaleonitrile, characterized by techniques such as mass-spectrometry, NMR, and IR spectroscopy, and its structure was determined by X-Ray diffraction and quantum chemical calculations (Filatov et al., 2013). Similarly, another study synthesized and characterized a stable quasiphosphonium salt using 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione (Bogdanov et al., 2006).
Chemical Reactions and Intermediates
This compound is involved in complex chemical reactions producing diverse products. For example, endo-2,3-Epoxy-1,7,7-trimethylbicyclo[2.2.1]heptane reacted with trimethylsilyl cyanide in the presence of zinc iodide to produce a mixture of products, indicating its role in generating carbocationic intermediates (Gassman et al., 1986).
Material Synthesis
1,7-Dibromo-3,3,4-trimethylbicyclo[2.2.1]heptan-2-one has also been used in material synthesis. A study described the preparation of a polymer from 1-oxo-2,6,7-trioxa-1-phosphabicyclo[2.2.1]heptane, showcasing its potential in creating new materials with specific properties (Gehrmann & Vogt, 1981).
Applications in Organic Chemistry
Its derivatives have found applications in organic chemistry for synthesizing various biologically active substances. For instance, a study synthesized and structurally characterized derivatives like spiro[bicyclo[2.2.1]heptane-2,2′-furan]-3-amines via stereoselective cycloadditions, indicating its utility in creating chiral amines and aminoalcohols (Grošelj et al., 2007).
Spectroscopic Studies
Spectroscopic studies of compounds like 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one have contributed to understanding their electronic properties and interactions. A study involving UV, CD, fluorescence, and CPL spectra of such compounds provided insight into their ground and excited state electronic properties (Longhi et al., 2013).
properties
IUPAC Name |
1,7-dibromo-3,3,4-trimethylbicyclo[2.2.1]heptan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Br2O/c1-8(2)7(13)10(12)5-4-9(8,3)6(10)11/h6H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYCFDDDUIMMOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2(CCC1(C2Br)C)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Br2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Dibromo-3,3,4-trimethylbicyclo[2.2.1]heptan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2390142.png)
![(4-Methoxyphenyl)[8-(4-nitrophenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B2390143.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2390144.png)
![N-cyclohexyl-5-oxo-N-phenyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2390146.png)
![2-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2390147.png)





![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiazole-4-carboxamide](/img/structure/B2390160.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2390161.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2390164.png)